molecular formula C6H9NO B12826362 2(1H)-Pyridinone, 5,6-dihydro-3-methyl- CAS No. 356796-62-8

2(1H)-Pyridinone, 5,6-dihydro-3-methyl-

Cat. No.: B12826362
CAS No.: 356796-62-8
M. Wt: 111.14 g/mol
InChI Key: XVQKBGXFYDVDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C6H9NO It is a derivative of pyridinone, characterized by the presence of a methyl group at the third position and a partially saturated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5,6-dihydropyridin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-pyridone with hydrogen gas in the presence of a palladium catalyst can yield 3-methyl-5,6-dihydropyridin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-5,6-dihydropyridin-2(1H)-one may involve large-scale hydrogenation processes. These processes typically utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to ensure efficient conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-methyl-2-pyridone.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the methyl group or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 3-methyl-2-pyridone.

    Reduction: Fully saturated pyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-5,6-dihydropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-pyridone: Similar structure but lacks the partially saturated ring.

    5,6-dihydropyridin-2(1H)-one: Lacks the methyl group at the third position.

    3-methylpyridine: Fully unsaturated pyridine ring with a methyl group at the third position.

Uniqueness

3-methyl-5,6-dihydropyridin-2(1H)-one is unique due to its partially saturated ring and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-3-2-4-7-6(5)8/h3H,2,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQKBGXFYDVDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467140
Record name 2(1H)-Pyridinone, 5,6-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356796-62-8
Record name 2(1H)-Pyridinone, 5,6-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.